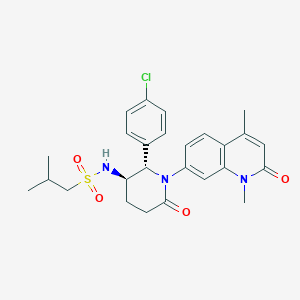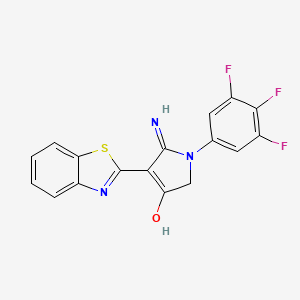
ent-LP 99
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“ent-LP 99” is a negative control for LP 99 . Its chemical name is N - [ (2 S ,3 R )-2- (4-Chlorophenyl)-1- (1,2-dihydro-1,4-dimethyl-2-oxo-7-quinolinyl)-6-oxo-3-piperidinyl]-2-methyl-1-propanesulfonamide .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H30ClN3O4S . The exact mass is 515.1645553 g/mol and the molecular weight is 516.1 g/mol .Physical And Chemical Properties Analysis
“this compound” is soluble to 100 mM in DMSO and to 100 mM in ethanol . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación
Inhibición de Bromodominios
“ent-LP 99” es un inhibidor selectivo de BRD7 y BRD9 {svg_1} {svg_2} {svg_3}. Exhibe selectividad para BRD7/9 sobre un panel de 48 bromodominios {svg_4} {svg_5} {svg_6}. Esta propiedad lo hace útil para estudiar el papel de estos bromodominios en varios procesos biológicos y enfermedades.
Estudios de Interacción con Histonas
Este compuesto inhibe las interacciones con las histonas H3.3 y H4 a concentraciones micromolares bajas {svg_7} {svg_8} {svg_9}. Esto lo convierte en una herramienta valiosa en estudios epigenéticos, particularmente aquellos que investigan el papel de las modificaciones de histonas en la expresión génica y la enfermedad.
Investigación de la Inflamación
“this compound” ha demostrado disminuir el nivel de IL-6 secretado de las células THP-1 estimuladas por LPS {svg_10} {svg_11} {svg_12}. Esto sugiere un posible papel en la investigación de la inflamación, particularmente en el estudio de los mecanismos de la respuesta inmunitaria.
Síntesis Orgánica
La estructura de “(2S,3R)-LP99” sugiere posibles aplicaciones en la síntesis orgánica como un bloque de construcción quiral debido a la presencia de dos estereocentros. Esto podría ser útil en la síntesis de moléculas orgánicas complejas.
Investigación del Colágeno
“(2S,3R)-LP99”, también conocido como L-hidroxiprolina, es un aminoácido no proteico que se encuentra en el colágeno. Es un componente importante de los tejidos conectivos en animales y es esencial para la estabilidad y la resistencia del colágeno.
Estudios Antioxidantes
“(2S,3R)-LP99” se cree que tiene propiedades antioxidantes. Esto lo convierte en un posible candidato para estudiar el estrés oxidativo y las enfermedades relacionadas.
Investigación de la Curación de Heridas
Investigación del Tratamiento de Trastornos Óseos
In Vivo
Ent-LP 99 has been used in a variety of in vivo experiments. It has been used to study the effects of different drugs on the body, as well as to investigate the effects of different hormones and proteins. It has also been used to study the effects of different environmental factors on the body.
In Vitro
Ent-LP 99 has also been used in a variety of in vitro experiments. It has been used to study the effects of different drugs on cells, as well as to investigate the effects of different hormones and proteins. It has also been used to study the effects of different environmental factors on cells.
Mecanismo De Acción
Ent-LP 99 is able to interact with a number of proteins and enzymes, and this is thought to be the mechanism by which it exerts its effects. It is thought that the compound binds to specific proteins and enzymes and modulates their activity. This is thought to be the mechanism by which it exerts its biological activity.
Actividad Biológica
Ent-LP 99 has a range of biological activities. It is thought to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have anti-bacterial and anti-viral properties.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been shown to modulate the activity of a number of proteins and enzymes, and this is thought to be the mechanism by which it exerts its biological effects. It has also been shown to modulate the activity of a number of hormones and neurotransmitters, and this is thought to be the mechanism by which it exerts its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ent-LP 99 has a number of advantages for use in laboratory experiments. It is a highly soluble compound that can be easily synthesized and purified in a laboratory setting. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is an experimental compound and is not approved for use in humans.
Direcciones Futuras
Ent-LP 99 has a number of potential future directions. It has the potential to be used in a variety of in vivo and in vitro experiments to study the effects of different drugs, hormones, and proteins on the body. It could also be used to investigate the effects of different environmental factors on the body. Additionally, it could be used to study the effects of different drugs on cells and to investigate the effects of different hormones and proteins on cells. Furthermore, it could be used to study the effects of different environmental factors on cells. Finally, it could be used to investigate the effects of different drugs on proteins and enzymes, and to study the effects of different hormones and neurotransmitters on the body.
Métodos De Síntesis
Ent-LP 99 is synthesized through a two-step process. The first step involves the synthesis of this compound from a precursor molecule, which is then followed by a second step in which the compound is purified and isolated. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDRREOUMKACNJ-GJZUVCINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@H]([C@@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)


![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)


![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)